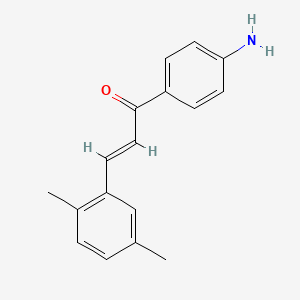![molecular formula C36H50N2O5S B11460549 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B11460549.png)
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)propanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)propanamide involves several steps:
Formation of the Hydroxyphenyl Intermediate: The initial step involves the preparation of 3,5-di-tert-butyl-4-hydroxyphenyl compound through a Friedel-Crafts alkylation reaction.
Amide Bond Formation: The hydroxyphenyl intermediate is then reacted with 2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine to form the amide bond.
Thiophenylmethyl Substitution: Finally, the thiophen-2-ylmethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and thiophenylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and reduced amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.
Material Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biology
Antioxidant: The hydroxyphenyl group imparts antioxidant properties, making it useful in protecting cells from oxidative stress.
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, providing a tool for studying enzyme function.
Medicine
Drug Development: Its unique structure allows for the design of novel therapeutic agents targeting specific biological pathways.
Diagnostics: The compound can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Polymer Stabilization: It can be used as a stabilizer in polymer formulations to enhance their durability and resistance to degradation.
Lubricants: The compound can be incorporated into lubricants to improve their performance and longevity.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Antioxidant Activity: The hydroxyphenyl group scavenges free radicals, preventing oxidative damage to cells and tissues.
Enzyme Inhibition: The compound binds to the active site of enzymes, blocking their activity and modulating biochemical pathways.
Ligand Binding: As a ligand, it can coordinate with metal ions, influencing the reactivity and stability of metal complexes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-di-tert-butyl-4-hydroxyphenylpropanoic acid
- Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Uniqueness
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)propanamide stands out due to its combination of functional groups, which imparts a wide range of chemical reactivity and biological activity. Its unique structure allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C36H50N2O5S |
|---|---|
Molecular Weight |
622.9 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[2-(3-ethoxypropylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-(thiophen-2-ylmethyl)propanamide |
InChI |
InChI=1S/C36H50N2O5S/c1-9-43-20-11-19-37-34(41)32(26-14-16-27(42-8)17-15-26)38(24-28-12-10-21-44-28)31(39)18-13-25-22-29(35(2,3)4)33(40)30(23-25)36(5,6)7/h10,12,14-17,21-23,32,40H,9,11,13,18-20,24H2,1-8H3,(H,37,41) |
InChI Key |
ZMOQDOHONYHPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C(C1=CC=C(C=C1)OC)N(CC2=CC=CS2)C(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol](/img/structure/B11460466.png)
![2-Ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11460471.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11460472.png)
![2-(phenylamino)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11460489.png)
![6-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11460501.png)
![Propan-2-yl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11460504.png)

![2-(benzylsulfanyl)-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11460515.png)
![2-Amino-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B11460516.png)
![ethyl 6-(3-methoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11460517.png)

![2,4-diamino-5-(3-chlorophenyl)-8,8-dimethyl-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11460528.png)

![4-(4-hydroxy-3-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11460534.png)
